

TAMRA-PEG3-Azide molecular weight and structure

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Compound of Interest

Compound Name: TAMRA-PEG3-Azide

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An In-Depth Technical Guide to **TAMRA-PEG3-Azide**: Principles, Applications, and Experimental Protocols

Introduction

In the landscape of modern molecular biology, drug development, and diagnostics, the ability to precisely label and track biomolecules is paramount. **TAMRA-PEG3-Azide** has emerged as a cornerstone reagent for this purpose, offering a powerful combination of vibrant fluorescence, enhanced solubility, and bioorthogonal reactivity. This molecule is a tripartite construct, meticulously designed for high-efficiency bioconjugation through "click chemistry."

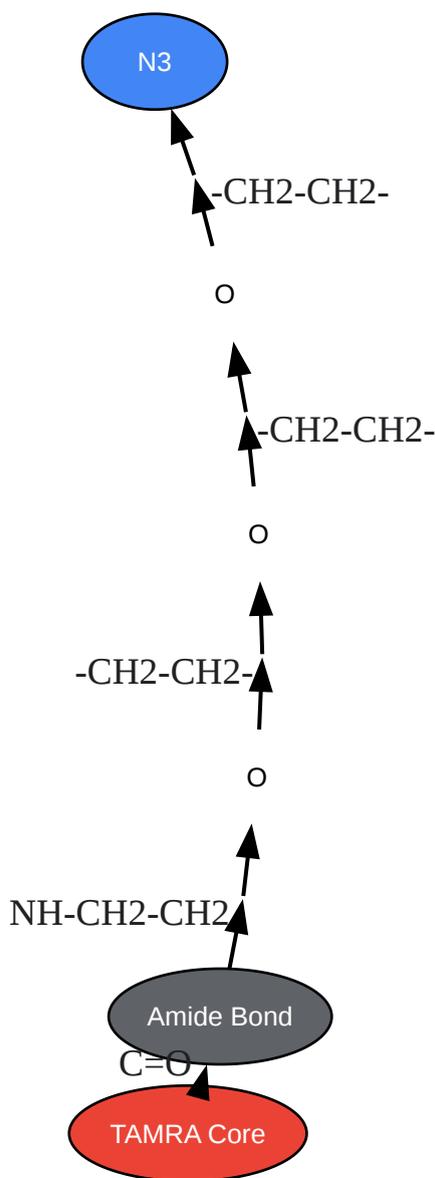
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of **TAMRA-PEG3-Azide**. As a Senior Application Scientist, my objective is to move beyond simple data presentation and delve into the causality behind its design and application. We will explore the core attributes of the molecule, provide detailed, field-proven experimental protocols, and discuss its diverse applications, grounding all claims in authoritative scientific literature.

Part 1: Core Molecular Attributes

The efficacy of **TAMRA-PEG3-Azide** stems from the synergistic function of its three key components: the Tetramethylrhodamine (TAMRA) fluorophore, a short polyethylene glycol (PEG) spacer, and a terminal azide group.

Chemical Structure and Physicochemical Properties

TAMRA-PEG3-Azide is a fluorescent dye linker that enables the covalent attachment of the TAMRA fluorophore to other molecules via a copper-catalyzed click reaction.[1][2][3] Its structure is optimized for performance in complex biological milieu.



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Caption: Schematic of **TAMRA-PEG3-Azide** Structure

Property	Value	Reference(s)
Molecular Formula	C ₃₃ H ₃₈ N ₆ O ₇	[2][3][4]
Molecular Weight	~630.7 g/mol	[2][3][4]
CAS Number	1228100-59-1	[2][3][4]
Appearance	Pink to dark red solid	[5]
Excitation Maximum (λ _{ex})	~553 - 555 nm	[3]
Emission Maximum (λ _{em})	~575 - 580 nm	[3]
Molar Extinction Coeff. (ε)	~80,000 - 91,000 M ⁻¹ cm ⁻¹	[3][5]
Solubility	Soluble in DMSO, DMF; slightly soluble in water	[3][5]
Storage Conditions	-20°C, protected from light and moisture	[3][5]

The Trifecta of Functionality: A Component-Based Analysis

The TAMRA Fluorophore: Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye known for its high photostability, which makes it superior to dyes like FAM (fluorescein) for long-term imaging experiments.[6] Its relatively narrow emission spectrum reduces spectral overlap in multiplexing applications where multiple fluorophores are used simultaneously.[6] Furthermore, TAMRA is a common acceptor for Förster Resonance Energy Transfer (FRET) based assays when paired with a donor like FAM.[6][7]

The PEG3 Linker: The inclusion of a discrete three-unit polyethylene glycol (PEG3) spacer is a critical design choice. Many fluorescent dyes and payloads are hydrophobic, which can lead to aggregation and reduced solubility of the final bioconjugate.[8][9] The hydrophilic PEG3 linker significantly improves the aqueous solubility of the entire molecule, which is crucial for biological applications.[8][9][10] This flexible spacer also minimizes steric hindrance between the dye and the target biomolecule, preserving the biological activity of the target and often enhancing the fluorescence output of the dye.[5][7]

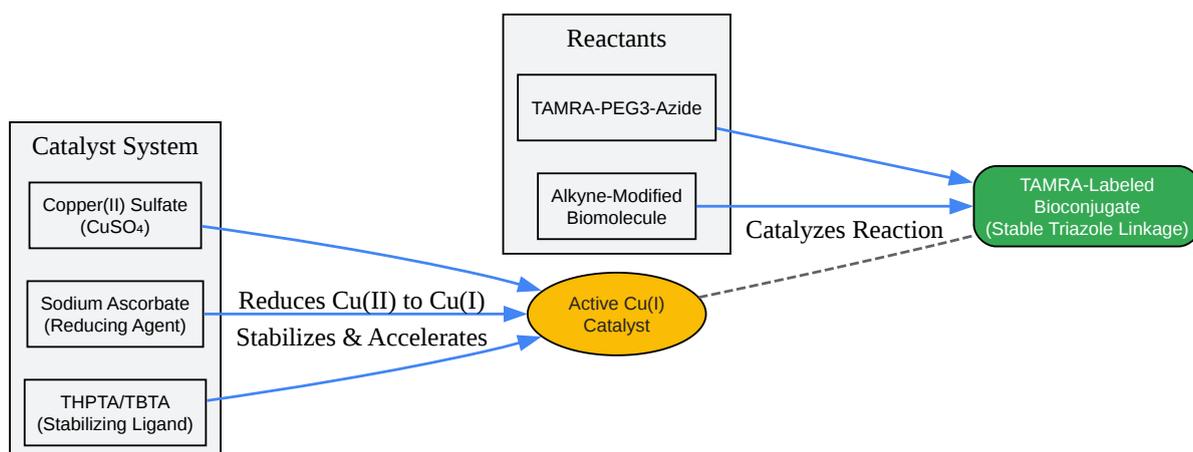
The Azide (N_3) Handle: The terminal azide group is the key to the molecule's reactivity. Azides are exceptionally rare in natural biological systems, making them bioorthogonal.[1] This means they will not react with other functional groups within a cell, ensuring that the labeling reaction is highly specific to its intended target—a molecule bearing a complementary alkyne group.[1] [11] This specificity is the foundation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Part 2: The Chemistry of Conjugation: Principles and Protocols

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The CuAAC reaction is the premier example of "click chemistry," a class of reactions that are high-yielding, stereospecific, and simple to perform under benign, aqueous conditions.[11] The reaction forms a stable, covalent triazole linkage between an azide (on the **TAMRA-PEG3-Azide**) and a terminal alkyne (on the target biomolecule).

The key to the reaction's success is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate (by a factor of 10^7 to 10^8 compared to the uncatalyzed reaction) and ensures the specific formation of the 1,4-disubstituted triazole isomer.[11]



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Caption: Workflow of the CuAAC "Click" Reaction

Detailed Experimental Protocol: Labeling of Alkyne-Modified Proteins

This protocol provides a robust methodology for labeling an alkyne-modified protein with **TAMRA-PEG3-Azide**.

A. Materials and Reagents

- Alkyne-Modified Protein: Purified and dissolved in an amine-free, azide-free buffer (e.g., 100 mM phosphate buffer, pH 7.4).
- **TAMRA-PEG3-Azide:** 10 mM stock solution in anhydrous DMSO.
- Copper(II) Sulfate (CuSO_4): 20 mM stock solution in water.^[12]
- THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine): 50 mM stock solution in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) ion and is ideal for bioconjugations.^{[1][13]}

- Sodium Ascorbate: 100 mM stock solution in water (must be prepared fresh).[12]
- Aminoguanidine Hydrochloride: 100 mM stock in water (optional, helps prevent protein damage).[14]
- Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis device.[15][16]

B. Protocol Steps

- Reagent Preparation: Bring all reagents to room temperature. Prepare the sodium ascorbate solution immediately before use as it is prone to oxidation.
- Reaction Setup: In a microcentrifuge tube, combine the following in the order listed. This order is critical to prevent premature reactions or degradation.
 - 430 μ L of alkyne-protein solution (e.g., to a final concentration of 50 μ M).
 - 10 μ L of 10 mM **TAMRA-PEG3-Azide** stock (final concentration \sim 200 μ M, a 4-fold molar excess).
 - A premixed solution of 5.0 μ L of 50 mM THPTA and 2.5 μ L of 20 mM CuSO₄. Mix the ligand and copper first and let stand for 2 minutes. This creates a 5:1 ligand-to-copper complex, which accelerates the reaction and protects the protein from copper-induced oxidative damage.[1][12]
 - (Optional) 25 μ L of 100 mM aminoguanidine. This intercepts deleterious by-products of ascorbate oxidation.[14]
- Initiation: Initiate the click reaction by adding 25 μ L of freshly prepared 100 mM sodium ascorbate. Ascorbate reduces Cu(II) to the active catalytic Cu(I) state.[1][12] Mix gently by pipetting.
- Incubation: Incubate the reaction for 1 hour at room temperature, protected from light. Reaction times can range from 30-60 minutes.[13][17]

- Purification: Proceed immediately to purification to separate the labeled protein from unreacted dye and catalyst components. Size-exclusion chromatography is highly effective. [15][17] Equilibrate the column with a suitable buffer (e.g., PBS), load the entire reaction mixture, and collect fractions. The larger, labeled protein will elute first, while the smaller reagents are retained.[15]

Detailed Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides/DNA

This protocol is adapted for the labeling of nucleic acids.

A. Materials and Reagents

- Alkyne-Modified Oligonucleotide: 1 mM stock solution in nuclease-free water.
- Reagents from section 2.2.A.
- 3 M Sodium Acetate (NaOAc), pH 5.2.
- 100% cold ethanol.

B. Protocol Steps

- Reaction Setup: In a microcentrifuge tube, mix:
 - 10 μ L of 1 mM oligonucleotide solution (10 nmol).
 - 2 μ L of 10 mM **TAMRA-PEG3-Azide** solution (20 nmol, 2-fold excess).
- Catalyst Addition: Add 3 μ L of a freshly prepared "Click Solution." To prepare this, mix 2 volumes of 0.1 M TBTA (a more hydrophobic but effective ligand) in DMSO with 1 volume of 0.1 M CuBr in DMSO.
- Incubation: Mix thoroughly and incubate at 40°C for 4 hours or overnight at room temperature with gentle shaking.
- Purification (Ethanol Precipitation):

- Add 100 μ L of 0.3 M NaOAc to the reaction mixture.
- Add 1 mL of cold 100% ethanol and mix well.
- Incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., $>12,000 \times g$) for 20 minutes at 4°C .
- Carefully remove the supernatant. Wash the pellet twice with 1 mL of cold 70% ethanol.
- Air-dry the pellet and resuspend in a suitable volume of nuclease-free water.[\[18\]](#)

Purification and Characterization of Labeled Conjugates

Proper purification is essential to remove unreacted, highly fluorescent **TAMRA-PEG3-Azide**, which can otherwise lead to high background signals.

- Purification Methods:
 - Size-Exclusion Chromatography (SEC) / Gel Filtration: The most common and effective method. It separates molecules based on size.[\[15\]](#)[\[16\]](#)
 - Dialysis: Gentle but slower, best for larger sample volumes. Requires multiple buffer changes to ensure complete removal of small molecules.[\[15\]](#)
- Characterization (Degree of Labeling):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~ 555 nm (for TAMRA).
 - Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
 - Calculate the dye concentration using its molar extinction coefficient.
 - The Degree of Labeling (DOL) is the molar ratio of dye to protein.

Troubleshooting Common Issues

Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Inactive catalyst (oxidized Cu(I) or degraded ascorbate).	Prepare sodium ascorbate solution fresh every time. Ensure a 5:1 ligand-to-copper ratio to protect the Cu(I) ion.[1] [12]
Insufficient excess of dye.	Increase the molar excess of TAMRA-PEG3-Azide to 5-10 fold for proteins.[16]	
Protein Aggregation	Hydrophobic nature of the TAMRA dye.	Perform the purification at a lower protein concentration. Include mild, non-ionic detergents in the buffer if compatible with the downstream application.[15]
High Background Signal	Incomplete removal of unreacted dye.	Ensure thorough purification. Use a longer SEC column for better resolution or perform an additional dialysis step.[15]
Nonspecific Binding (in-gel)	Hydrophobic interactions between the dye and proteins.	This can be an issue with highly abundant proteins. Ensure complete protein precipitation and washing if using that method. Consider copper-free click chemistry as an alternative.[19]

Part 3: Applications in Research and Drug Development

The versatility of **TAMRA-PEG3-Azide** makes it a valuable tool across numerous scientific disciplines.

- **Fluorescence Microscopy and Cellular Imaging:** TAMRA-labeled proteins, nucleic acids, or small molecules can be introduced into live or fixed cells to visualize their localization, trafficking, and dynamic interactions.[20][21] The photostability of TAMRA is a significant advantage for experiments requiring prolonged imaging.[6]
- **Flow Cytometry:** Labeled antibodies are widely used in flow cytometry to identify and quantify specific cell populations based on the expression of surface or intracellular markers.
- **Antibody-Drug Conjugates (ADCs):** In drug development, click chemistry is a powerful method for conjugating potent cytotoxic drugs to targeting antibodies.[10][13] The PEG linker can improve the pharmacokinetic properties of the ADC, enhancing solubility and stability.[8] [10]
- **Proteomics and Activity-Based Probing:** Researchers can metabolically incorporate alkyne-modified amino acids or post-translational modifications into proteins. Subsequent labeling with **TAMRA-PEG3-Azide** allows for the visualization and identification of newly synthesized proteins or specific enzyme activities.[20]

Conclusion

TAMRA-PEG3-Azide is more than just a fluorescent label; it is a highly engineered molecular tool. Its rational design combines the robust photophysics of the TAMRA fluorophore, the beneficial physicochemical properties of a PEG linker, and the precision of bioorthogonal click chemistry. This guide has provided the foundational knowledge and detailed protocols necessary for its successful implementation. By understanding the causality behind each component and procedural step, researchers can harness the full potential of this reagent to illuminate complex biological processes and accelerate the development of next-generation therapeutics and diagnostics.

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